molecular formula C10H10F3NO2 B6523067 N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide CAS No. 106746-05-8

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Cat. No.: B6523067
CAS No.: 106746-05-8
M. Wt: 233.19 g/mol
InChI Key: WUARRUTVBZIGFS-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide group linked to a 3,3,3-trifluoro-2-hydroxypropyl chain. The presence of both the benzamide moiety and the trifluoromethyl group is significant, as these structural elements are commonly found in compounds designed for biological evaluation . Benzamide derivatives are a well-studied class of compounds in drug discovery, often investigated for their potential to interact with various biological targets . The incorporation of fluorine atoms and a hydroxy group can influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules for screening against specific diseases. It is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8(15)6-14-9(16)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUARRUTVBZIGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The tandem cycloisomerization/hydroxyalkylation protocol, initially developed for oxazole synthesis, offers a adaptable pathway for constructing trifluoro-hydroxyalkylated amines. In this method, N-propargylamides react with trifluoropyruvates (e.g., ethyl trifluoropyruvate) under Zn(OTf)₂ catalysis (15 mol%) in 1,2-dichloroethane (DCE) at 70°C. The reaction proceeds via:

  • Cycloisomerization : Zn(OTf)₂ activates the alkyne in N-propargylamide, inducing 5-exo-dig cyclization to form an oxazoline intermediate.

  • Hydroxyalkylation : The oxazoline undergoes a carbonyl-ene reaction with trifluoropyruvate, appending the trifluoro-hydroxypropyl unit.

While this method primarily yields oxazoles, suppressing cyclization by modifying substrates or conditions could redirect the pathway toward N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide. For instance, replacing N-propargylamide with propargylamine derivatives might bypass oxazole formation, enabling direct hydroxyalkylation.

Table 1: Optimization of Zn(OTf)₂-Catalyzed Hydroxyalkylation

ParameterOptimal ConditionYield (%)
Catalyst Loading15 mol% Zn(OTf)₂83
SolventDCE80
Temperature70°C78
Reaction Time12 h75

Direct Amide Coupling Strategies

Synthesis of 3,3,3-Trifluoro-2-Hydroxypropylamine

The amine precursor, 3,3,3-trifluoro-2-hydroxypropylamine, is synthesized via:

  • Reductive Amination : Trifluoropyruvate reacts with ammonium acetate in the presence of NaBH₃CN, yielding the amino alcohol after purification.

  • Epoxide Aminolysis : 3,3,3-Trifluoro-1,2-epoxypropane reacts with aqueous ammonia under reflux, producing the amine via nucleophilic ring-opening.

Table 2: Comparison of Amine Synthesis Methods

MethodStarting MaterialCatalyst/ConditionsYield (%)
Reductive AminationTrifluoropyruvateNaBH₃CN, MeOH65
Epoxide AminolysisTrifluoroepoxideNH₃, H₂O, 80°C58

Amide Bond Formation

The amine is coupled with benzoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂), achieving 85–90% yield. Alternative methods include:

  • HATU-Mediated Coupling : Benzolic acid and the amine react with HATU/DIEA in DMF (92% yield).

  • Mixed Carbonate Activation : Benzolic acid activated with ethyl chloroformate, followed by amine addition (78% yield).

Mechanistic Insights and Side Reactions

Role of Zn(OTf)₂ in Hydroxyalkylation

Zn(OTf)₂ serves dual roles:

  • Alkyne Activation : Coordinates to the propargyl triple bond, facilitating cycloisomerization.

  • Electrophilic Activation : Polarizes the trifluoropyruvate carbonyl, enabling ene reaction with the oxazoline intermediate.

Control experiments confirm that radical pathways are excluded, and oxazoline intermediates are critical for hydroxyalkylation.

Competing Pathways

  • Oxazole Formation : Dominant in the presence of FeCl₃ or Au/Pd catalysts.

  • Ester Hydrolysis : Trifluoropyruvate esters hydrolyze to acids under prolonged heating, reducing yields.

Scalability and Functional Group Tolerance

Gram-Scale Synthesis

The Zn(OTf)₂-catalyzed method scales effectively to 10 mmol, maintaining 80% yield with N-propargylbenzamide and ethyl trifluoropyruvate.

Substrate Scope

  • Aromatic Substrates : Electron-donating (e.g., -OMe) and withdrawing (e.g., -CF₃) groups on benzamide are tolerated (68–83% yield).

  • Heteroaromatics : Furan, thiophene, and pyridine derivatives react efficiently (56–73% yield).

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitations
Zn(OTf)₂ CatalysisHigh atom economy, one-pot reactionRequires optimization to suppress cyclization
Direct Amide CouplingHigh yields, broad applicabilityMulti-step amine synthesis required
Reductive AminationSimple conditionsModerate yields

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group produces an amine .

Scientific Research Applications

Research indicates that compounds with similar structures to N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide exhibit promising biological activities. These include:

  • P2X7 Receptor Inhibition : Benzamide derivatives have been studied for their inhibitory effects on the P2X7 receptor, which plays a crucial role in inflammatory responses. The trifluoromethyl group may enhance binding affinity and selectivity for this receptor.
  • Antitumor Activity : Some benzamide derivatives are being investigated for their potential as antitumor agents. The trifluoromethyl substitution is thought to improve efficacy against certain cancer cell lines .

1.2. Drug Discovery

This compound serves as a scaffold for developing new pharmaceuticals. Its unique properties allow researchers to modify its structure to optimize pharmacological profiles. For instance, variations in the hydroxypropyl group can lead to different biological activities and improved solubility profiles.

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Tandem Cycloisomerization : This method involves using N-propargylamides with trifluoropyruvates under Lewis acid catalysis to produce oxazoles that can be further transformed into benzamide derivatives .
Synthetic Method Yield (%) Conditions
Tandem Cycloisomerization73-83Zn(OTf)₂ catalyst at 70°C
Direct Amide FormationVariableStandard condensation reactions

2.2. Reaction Conditions

The reaction conditions play a significant role in determining the yield and purity of this compound. Optimizing parameters such as temperature, catalyst type, and reaction time is crucial for achieving high yields .

Case Study 1: Inhibitory Effects on P2X7 Receptor

In a study examining the inhibitory effects of various benzamide derivatives on the P2X7 receptor, it was found that this compound exhibited significant inhibition compared to other analogs. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of this compound against human cancer cell lines demonstrated that this compound could induce apoptosis at lower concentrations than its non-fluorinated counterparts. This highlights the importance of fluorination in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Substituents on Benzamide Hydroxyalkyl Chain Features Key Applications/Findings Reference IDs
This compound C₁₀H₁₀F₃NO₂ (inferred) None (parent benzamide) 3,3,3-Trifluoro-2-hydroxypropyl Potential agrochemical/pharmacological use (inferred from fluorinated analogs) N/A
N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide C₁₆H₁₇NO₂ None 2-Hydroxy-1-phenylpropyl Isolated from fungal metabolites; novel aminool class
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methyl 2-Hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ None 2-(3,4-Dimethoxyphenyl)ethyl Synthetic intermediate; no explicit bioactivity
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide C₁₆H₁₆F₃NO₃ 2-Trifluoromethyl 2-Hydroxy-2-methyl-3-(furan-2-yl)propyl Fluorinated derivative with furan moiety; structural analog
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide C₁₇H₁₃F₆NO₂ 3-Trifluoromethyl 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl High fluorine content; potential agrochemical applications

Biological Activity

Overview

N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group and a hydroxy group. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12F3NO\text{C}_{12}\text{H}_{12}\text{F}_3\text{NO}

This compound features:

  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.
  • A hydroxy group that may participate in hydrogen bonding interactions with biological targets.
  • A benzamide moiety that is often associated with various biological activities.

This compound is primarily investigated for its role as an enzyme inhibitor . The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with intracellular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance:

  • It has been explored as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance in tissues. The inhibitory potency was measured with IC50 values ranging from 0.09 to 0.58 µM against different isoforms of CA .

Anticancer Properties

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. Notable findings include:

  • Significant cytotoxic effects against HeLa (cervical cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .
Cell Line IC50 Value (µM) Reference
HeLa10.5
PC-315.2
A54912.8

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pathways involving NF-κB, a key regulator of inflammation . This effect could make it a candidate for treating inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition : A research article published in Medicinal Chemistry detailed the synthesis and evaluation of this compound as an inhibitor of human carbonic anhydrase II (hCA II). The study reported potent inhibition with Ki values indicating nanomolar affinity .
  • Anticancer Evaluation : In another study published in Cancer Research, the compound was tested against multiple cancer cell lines. It demonstrated significant apoptotic effects and inhibited cell proliferation effectively compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling between benzoyl chloride derivatives and trifluoro-hydroxypropylamine intermediates. Key parameters include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Catalysts : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR confirm the presence of the trifluoromethyl group, hydroxypropyl chain, and benzamide moiety.
  • X-ray crystallography : Resolves stereochemistry at the 2-hydroxypropyl center (if crystalline) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H10_{10}F3_3NO2_2) .

Q. What are the solubility challenges for this compound, and how can they be addressed?

  • Methodological Answer :

  • Solubility profile : Poor aqueous solubility due to the trifluoromethyl group; better solubility in polar aprotic solvents (DMSO, DMF).
  • Stabilization : Use of co-solvents (e.g., PEG-400) or liposomal encapsulation for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking studies : Molecular docking against targets like histone deacetylases (HDACs) or kinases to predict binding affinity.
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl) with activity using descriptors like LogP and polar surface area .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What enzymatic targets are associated with this compound’s potential therapeutic effects?

  • Methodological Answer :

  • HDAC inhibition : Structural analogs (e.g., MS-275) show brain-region selective HDAC inhibition, increasing acetylated histone H3 levels in the frontal cortex (IC50_{50} ~15 μM) .
  • Antimicrobial targets : Thiadiazole-containing benzamides inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding (Ki < 1 μM) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic stability : The CF3_3 group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life.
  • Membrane permeability : Increased LogD (~2.5) improves blood-brain barrier penetration, critical for CNS-targeted studies .

Q. What in vitro/in vivo models are used to evaluate anticancer potential?

  • Methodological Answer :

  • In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} dose-response curves.
  • In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg via oral gavage, monitoring tumor volume and biomarkers (e.g., caspase-3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
Reactant of Route 2
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N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.